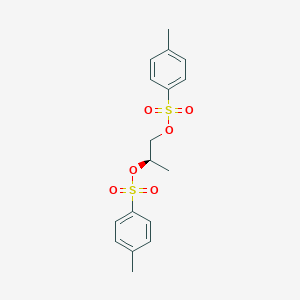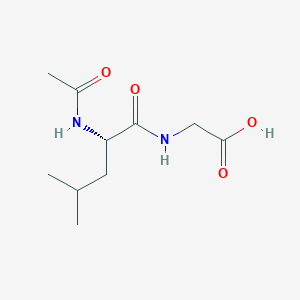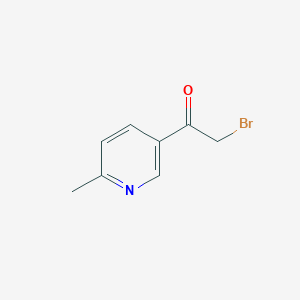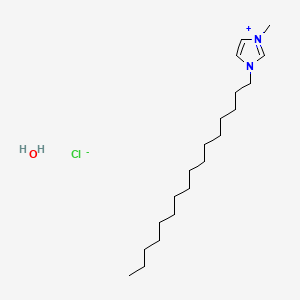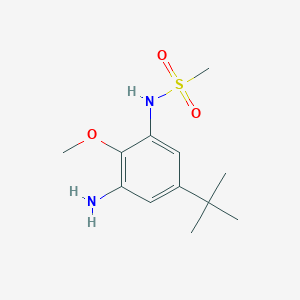
3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one
Vue d'ensemble
Description
3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. It is a cyclic amine that contains a quinoline ring and an amino group attached to it. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-microbial, and anti-viral effects.
Mécanisme D'action
The mechanism of action of 3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of many inflammatory diseases. It also inhibits the activity of cyclooxygenase-2, which is responsible for the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects
3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It also exhibits anti-microbial and anti-viral effects by inhibiting the growth of bacteria and viruses. Furthermore, it has been found to possess neuroprotective effects by reducing the production of reactive oxygen species, which are involved in the pathogenesis of many neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one in lab experiments include its wide range of biological activities, its relatively low toxicity, and its ease of synthesis. However, its limitations include its poor solubility in water, which may limit its bioavailability, and its potential for off-target effects, which may limit its specificity.
Orientations Futures
There are many future directions for research on 3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a cancer therapy. Furthermore, research could be conducted to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, research could be conducted to improve its solubility and specificity, which would increase its potential as a therapeutic agent. Finally, research could be conducted to investigate its potential as a lead compound for the development of new antibiotics and antiviral drugs.
Applications De Recherche Scientifique
3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one has been extensively studied for its potential as a therapeutic agent. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It also exhibits anti-tumor activity, making it a potential candidate for cancer therapy. Furthermore, it has been found to possess anti-microbial and anti-viral effects, which make it a promising candidate for the development of new antibiotics and antiviral drugs.
Propriétés
IUPAC Name |
3-amino-1-methyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYJYCPYUXPNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2CC(C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



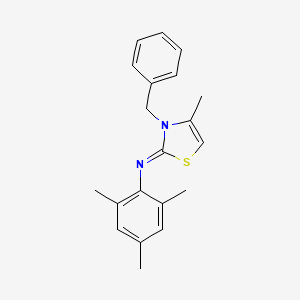
![2-(4-(Naphtho[1,2-d]thiazol-2-yl)butyl)naphtho[2,1-d]thiazole](/img/structure/B3265237.png)

![(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B3265244.png)

